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molecular formula C7H8N2O2 B1302331 Methyl 5-aminonicotinate CAS No. 36052-25-2

Methyl 5-aminonicotinate

Cat. No. B1302331
M. Wt: 152.15 g/mol
InChI Key: MBGSRKHDEJNWED-UHFFFAOYSA-N
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Patent
US07504420B2

Procedure details

To a stirring solution of 243 mg (1.6 mmol) of methyl 5-aminonicotinate in 5 mL of HF-pyridine at 0° C. was added 119 mg (1.72 mmol) of NaNO2. The mixture was stirred at 0° C. for 30 min. and at 50° C. for 1 h. The reaction was quenched by ice and sat. NaHCO3 solution. The aqueous layer was extracted with CHCl3, dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (1% MeOH/CHCl3) provided 139 mg of methyl 5-fluoronicotinate as a yellow solid in 56% yield.
Quantity
243 mg
Type
reactant
Reaction Step One
Name
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].N([O-])=O.[Na+].C1C=CN=CC=1.[FH:22]>>[F:22][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
243 mg
Type
reactant
Smiles
NC=1C=NC=C(C(=O)OC)C1
Name
Quantity
119 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
C1=CC=NC=C1.F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min. and at 50° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by ice and sat. NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography (1% MeOH/CHCl3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=NC=C(C(=O)OC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 139 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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